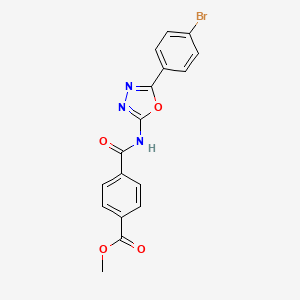

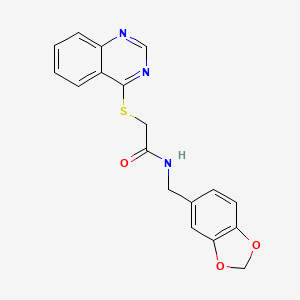

![molecular formula C17H18N6O2S B2419459 (E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide CAS No. 2035021-46-4](/img/structure/B2419459.png)

(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a [1,2,4]triazolo[4,3-b]pyridazine ring, which is a type of fused triazole . Fused triazoles are a class of compounds that have been studied for their potential as thermostable materials . They are designed and synthesized based on a fused-triazole backbone with various substituents .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized based on a fused-triazole backbone . The synthesis usually involves designing and synthesizing the core structure first, followed by the addition of substituents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine ring. This ring system is a type of fused triazole, which is a heterocyclic compound containing two or more different types of atoms (usually carbon, nitrogen, oxygen, or sulfur) in the ring .Wissenschaftliche Forschungsanwendungen

Energetic Materials

This compound has been investigated for its potential as an energetic material. Energetic materials are substances that release energy rapidly upon ignition or detonation. Researchers have synthesized a novel family of fully nitroamino-functionalized [1,2,4]triazolo[4,3-b][1,2,4]triazole-based energetic salts using this compound. These salts exhibit promising properties, including high densities (ranging from 1.65 to 1.89 g cm⁻³) and competitive detonation pressures (27.6–41.1 GPa) and velocities (8519–9518 m s⁻¹) . These characteristics make them attractive candidates for applications in propellants, explosives, and pyrotechnics.

Antitumor Activity

The compound’s derivatives have shown interesting antitumor activity. By inserting an amino linkage between the 6-aryl group and the [1,2,4]triazolo[4,3-a]pyridine core, researchers achieved a broader antitumor spectrum. Compound 8l demonstrated potent and broad-spectrum antiproliferative activity against various cancer cell lines, including HeLa, HCT116, MCF-7, and A549, with IC₅₀ values in the micromolar range (5.98–12.58 μM) .

Molecular Docking Studies

Molecular docking studies have explored the compound’s interactions with c-Met kinase. The 6-ethoxy-3-phenethyl-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivative exhibited inhibitory effects on c-Met kinase, suggesting potential applications in targeted cancer therapy .

Thermostable Energetic Materials

Another study designed and synthesized energetic salts based on a fused-triazole backbone with two C-amino groups as substituents. The compound 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (1) and its energetic salts (2–9) were investigated. Compound 1 demonstrated superior thermostability, which is crucial for applications in extreme conditions .

Star-Shaped Derivatives

Researchers have utilized tris[1,2,4]triazolo[1,3,5]triazine, a new acceptor based on a fused triazole and triazine moiety, to construct star-shaped tristriazolotriazine derivatives. These derivatives exhibit interesting properties and may find applications in materials science .

Eigenschaften

IUPAC Name |

(E)-2-phenyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]ethenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O2S/c24-26(25,11-9-14-4-2-1-3-5-14)21-15-8-10-22(12-15)17-7-6-16-19-18-13-23(16)20-17/h1-7,9,11,13,15,21H,8,10,12H2/b11-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQYOKSPYUONIK-PKNBQFBNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NS(=O)(=O)C=CC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC1NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-chloro-3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2419376.png)

![2-Chloro-N-[1-(2,3-dihydro-1H-inden-1-yl)prop-2-ynyl]acetamide](/img/structure/B2419379.png)

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)

![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2419391.png)